molecular formula C5H10ClNO2 B1525709 2-(1-Aminocyclopropyl)acetic acid hydrochloride CAS No. 139132-50-6

2-(1-Aminocyclopropyl)acetic acid hydrochloride

Cat. No. B1525709
CAS RN: 139132-50-6
M. Wt: 151.59 g/mol
InChI Key: YZIULPNDAVQCIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Aminocyclopropyl)acetic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 . It is stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The molecular structure of 2-(1-Aminocyclopropyl)acetic acid hydrochloride is represented by the InChI code: 1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H . The molecular weight of this compound is 151.59 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Aminocyclopropyl)acetic acid hydrochloride include a molecular weight of 151.59 and a molecular formula of C5H10ClNO2 . Unfortunately, specific details such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Heterocyclic Compound Synthesis : Research on the synthesis of heterocyclic compounds revealed that reactions of 2-acetyl-2-oxopropylidene s,s-acetal with different amino compounds, including aminocyclopropyl derivatives, yield novel heterocyclic compounds, highlighting the molecule's utility in creating new chemical entities with potential applications in drug design and material science (Abdel-ghany, El-Saghier, & El-sayed, 1996).

Biological and Pharmacological Research

  • Microbial Interaction with Plant Stress : A study on rhizobacteria producing 1-aminocyclopropane-1-carboxylic acid deaminase demonstrated that these bacteria mitigate stress in plants (such as drought and salt stress) by degrading ethylene precursors, thereby enhancing plant growth and biomass characteristics. This suggests the indirect role of aminocyclopropyl derivatives in agricultural biotechnology for improving crop resistance to environmental stressors (Tiwari, Duraivadivel, Sharma, & H.P., 2018).

Antioxidant and Enzyme Inhibition Studies

  • Metal Complexes with Antioxidant Properties : Synthesis and characterization of metal complexes with amino acid-bearing Schiff base ligands, including aminocyclopropyl derivatives, showed potential antioxidant properties and selective enzyme inhibition. This indicates the molecule's relevance in developing new antioxidant agents and studying enzyme activity regulation (Ikram et al., 2015).

Novel Drug Delivery Systems

  • Polyketal Microparticles for Protein Delivery : The development of acid-sensitive polyketal microparticles for the delivery of therapeutic proteins, such as superoxide dismutase, to macrophages. While not directly involving 2-(1-Aminocyclopropyl)acetic acid hydrochloride, this research exemplifies the broader field of advanced drug delivery systems, where similar molecules could play a role in enabling targeted therapeutic interventions (Lee et al., 2007).

properties

IUPAC Name

2-(1-aminocyclopropyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIULPNDAVQCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721371
Record name (1-Aminocyclopropyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminocyclopropyl)acetic acid hydrochloride

CAS RN

1219429-81-8, 139132-50-6
Record name (1-Aminocyclopropyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-aminocyclopropyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Aminocyclopropyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1-Aminocyclopropyl)acetic acid hydrochloride
Reactant of Route 3
2-(1-Aminocyclopropyl)acetic acid hydrochloride
Reactant of Route 4
2-(1-Aminocyclopropyl)acetic acid hydrochloride
Reactant of Route 5
2-(1-Aminocyclopropyl)acetic acid hydrochloride
Reactant of Route 6
2-(1-Aminocyclopropyl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.